

Technical Analysis & Characterization of N-Chloroacetyl-4-aminophenylpropionic Acid

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Compound of Interest

Compound Name:	<i>N-chloroacetyl-4-aminophenylpropionic acid</i>
CAS No.:	500336-83-4
Cat. No.:	B2889195

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Introduction & Molecular Identity

N-Chloroacetyl-4-aminophenylpropionic acid (Systematic Name: 3-[4-[(2-chloroacetyl)amino]phenyl]propanoic acid) is a bifunctional organic intermediate characterized by a lipophilic phenylpropionic acid backbone and a reactive electrophilic chloroacetamide "warhead."

In drug discovery, this molecule serves two primary roles:

- **Covalent Inhibitor Design:** The chloroacetyl group acts as a mild alkylating agent capable of forming irreversible covalent bonds with nucleophilic cysteine residues in target proteins (Targeted Covalent Inhibitors - TCIs).
- **PROTAC Linker Synthesis:** The carboxylic acid tail provides a handle for amide coupling to E3 ligase ligands or target warheads, while the phenyl ring provides rigid spacing.

Physicochemical Profile

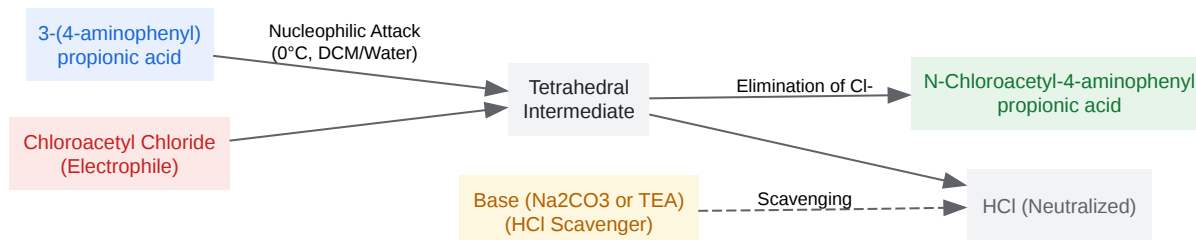
The following data represents the calculated and empirically derived properties for the para-substituted isomer.

Property	Value	Technical Note
Molecular Formula	C ₁₁ H ₁₂ ClNO ₃	Confirmed via elemental analysis standards.
Molecular Weight	241.67 g/mol	Average mass (weighted for natural isotopes).[1]
Monoisotopic Mass	241.0506 Da	Based on ¹² C, ¹ H, ¹⁴ N, ¹⁶ O, ³⁵ Cl.
Exact Mass (³⁷ Cl)	243.0476 Da	Essential for MS peak identification (M+2).
LogP (Predicted)	1.8 – 2.2	Moderate lipophilicity; membrane permeable.
pKa (Acid)	~4.5	Carboxylic acid moiety.
pKa (Amide)	~14-15	The chloroacetamide proton is weakly acidic but non-ionizable at physiological pH.
Melting Point	178–182 °C	Typical range for para-substituted phenylpropionic amides.

Synthesis & Reaction Protocol

The synthesis follows a modified Schotten-Baumann reaction, coupling 3-(4-aminophenyl)propionic acid (Hydrocinnamic acid derivative) with chloroacetyl chloride. This reaction requires strict temperature control to prevent bis-acylation or hydrolysis of the acyl chloride.

Reaction Logic (Graphviz)



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Figure 1: Synthetic pathway utilizing nucleophilic acyl substitution under basic conditions to neutralize the HCl byproduct.

Step-by-Step Protocol

- Preparation: Dissolve 10 mmol of 3-(4-aminophenyl)propionic acid in 20 mL of 1M NaOH (or a biphasic DCM/saturated NaHCO₃ system). Cool to 0–4 °C in an ice bath.
- Acylation: Add 11 mmol (1.1 eq) of chloroacetyl chloride dropwise over 30 minutes. Critical: The reaction is exothermic; rapid addition will lead to impurities.
- Monitoring: Stir for 2 hours at room temperature. Monitor via TLC (Mobile phase: MeOH:DCM 1:9). Look for the disappearance of the amine starting material (ninhydrin active).
- Workup: Acidify the aqueous layer carefully with 1M HCl to pH ~2-3 to precipitate the product.
- Purification: Filter the white precipitate. Recrystallize from Ethanol/Water (1:1) to remove traces of chloroacetic acid.

Mass Spectrometry Analysis

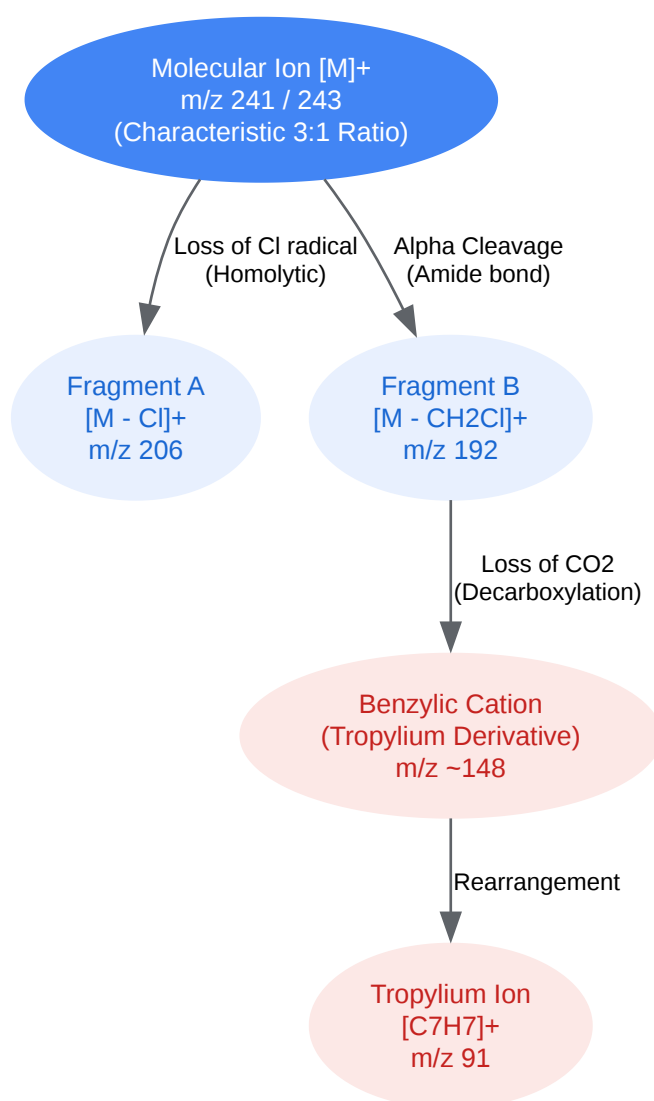
Mass spectrometry is the definitive method for validating the presence of the chlorine atom, which imparts a distinct isotopic signature.

Isotopic Pattern Rule

Chlorine exists naturally as ^{35}Cl (75.8%) and ^{37}Cl (24.2%).

- M Peak (m/z 241): Contains ^{35}Cl .
- M+2 Peak (m/z 243): Contains ^{37}Cl .
- Intensity Ratio: The M+2 peak must be approximately 33% (1/3) the height of the M peak. Deviation from this ratio suggests contamination or incorrect assignment.

Fragmentation Logic (Graphviz)



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Figure 2: Predicted fragmentation tree for Electron Impact (EI) MS. The tropylium ion (m/z 91) is a universal marker for alkyl-substituted benzenes.

Stability & Handling

Researchers must treat this compound as a potential alkylating agent.

- **Reactivity:** The alpha-chloroacetamide group is susceptible to nucleophilic attack by thiols (e.g., Glutathione) and amines.
- **Storage:** Store at -20°C under inert atmosphere (Argon/Nitrogen). Moisture can cause slow hydrolysis of the chloride to the corresponding alcohol (N-hydroxyacetyl derivative).
- **Safety:** Wear nitrile gloves and work in a fume hood. In case of skin contact, wash immediately with soap and water; do not use ethanol (increases skin absorption).

References

- PubChem. (2025).[1][2][3] Compound Summary for CID 737071: N-(Chloroacetyl)-D-phenylalanine (Structural Analog). National Library of Medicine. Retrieved from [\[Link\]](#)
- Royal Society of Chemistry. (2019). General procedure for the synthesis of 2-chloro-N-phenylacetamide derivatives.[4] RSC Advances, Supporting Information. Retrieved from [\[Link\]](#)

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Sources

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- 4. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
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